2-Biphenylyl diphenyl phosphate
Overview
Description
Synthesis Analysis
The synthesis of 2-Biphenylyl diphenyl phosphate involves the reaction between phenol, o-phenyl phenol, and phosphorus oxychloride. Optimal conditions include using aluminum chloride as a catalyst and toluene as a solvent. The molar ratio of reactants and catalyst, along with the reflux duration, are critical for achieving high yields of the compound (Shu, 2014).
Molecular Structure Analysis
The molecular structure of 2-Biphenylyl diphenyl phosphate and its derivatives has been explored through various analytical techniques. Studies have shown the importance of the molar ratios and reaction conditions in determining the final molecular structure, with phosphorus oxychloride playing a pivotal role in the synthesis process (Yang Jin-fei, 2010).
Chemical Reactions and Properties
2-Biphenylyl diphenyl phosphate participates in a range of chemical reactions, showcasing its versatility as a compound. Its reactivity with alkaline-earth metal ions in the presence of nitrogen-donor ligands has been thoroughly investigated, highlighting the compound's ability to form complexes with metal ions (Murugavel et al., 2008).
Physical Properties Analysis
The physical properties of 2-Biphenylyl diphenyl phosphate, including its thermal stability and solubility, have been the focus of several studies. These properties are crucial for its application in various domains, such as flame retardancy and as a catalyst or chemical additive in industrial processes (Björnsdotter et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-Biphenylyl diphenyl phosphate, particularly its role as a flame retardant and its reactivity with other compounds, have been extensively studied. These properties are significant for understanding its behavior in different chemical environments and for its safe and effective application (Jin-fei, 2006).
Scientific Research Applications
Synthesis and Optimization : The synthesis of 2-Biphenylyl diphenyl phosphate was investigated with a focus on optimizing reaction conditions such as material ratio, temperature, and catalyst type (Shu, 2014).
Environmental Presence and Human Exposure : Diphenyl phosphate, a related compound, is a ubiquitous chemical in indoor environments and a major metabolite of aryl-phosphate flame retardants. Its presence in indoor dust and potential exposure to humans were studied, indicating a need for understanding its sources and impacts (Björnsdotter et al., 2018).
Biodegradation Research : The degradation of diphenyl phosphate was examined using a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3. This research demonstrated potential for bioremediation and industrial applications (Ren et al., 2021).
Toxicity and Metabolism Studies : Various studies have been conducted on the toxicity of diphenyl phosphate and its metabolites in different biological models, including its effects on embryonic development and potential disruption of normal biological processes (Mitchell et al., 2019; Shen et al., 2019; Nishimaki‐Mogami et al., 2004; Mendelsohn et al., 2016).
Health Risk Assessment : Studies have assessed the risk associated with exposure to diphenyl phosphate and related compounds. These include examining their potential effects on thyroid function and neurodevelopment (Preston et al., 2017; Castorina et al., 2017).
Biomonitoring and Exposure Analysis : Research on the occurrence of aryl and alkyl-aryl phosphates in house dust and the development of urinary biomarkers for exposure assessment highlights the significance of monitoring these compounds in the environment and in human populations (Kubwabo et al., 2021; Zhao et al., 2019).
Safety And Hazards
Future Directions
2-Biphenylyl diphenyl phosphate is widely used in plastics, rubber, coatings, adhesives, and other flame-retardant materials due to its excellent flame retardant properties. It can effectively reduce the flammability and heat release of materials. It can also be used as a plastic processing aid to improve the processing performance and thermal stability of plastics. It has light-absorbing properties and can be used as a light stabilizer in polymer materials to improve the light resistance of materials. It is also used in inks, lubricants, synthetic fibers, and other fields .
properties
IUPAC Name |
diphenyl (2-phenylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARIOUOTENZTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051665 | |
Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylyl diphenyl phosphate | |
CAS RN |
132-29-6, 60893-79-0 | |
Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Biphenylyl diphenyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylyl diphenyl phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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